(3,5-Dimethylisoxazol-4-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-11-16(12(2)22-19-11)17(21)20-8-7-15(23-10-9-20)13-5-3-4-6-14(13)18/h3-6,15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXPJPDJHPBRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,5-Dimethylisoxazol-4-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound consists of two main pharmacophores: a 3,5-dimethylisoxazole moiety and a 1,4-thiazepane ring substituted with a 2-fluorophenyl group. The presence of these functional groups is believed to contribute to its biological activity.
Research indicates that the compound may interact with specific biological targets such as bromodomains, which are involved in the recognition of acetylated lysines on histones and non-histone proteins. This interaction is critical for regulating gene expression and cellular processes.
Key Mechanisms:
- Bromodomain Inhibition : The compound has been shown to inhibit bromodomain-containing proteins (e.g., BRD4), which play a significant role in transcriptional regulation. This inhibition can lead to altered gene expression profiles that may be beneficial in treating certain diseases like cancer .
- Histone Methyltransferase Activity : Preliminary studies suggest that the compound may also affect histone methyltransferase activity, further influencing epigenetic regulation .
Efficacy in Assays
The biological activity of this compound has been evaluated through various assays:
Case Studies
- In Vitro Studies : In studies involving various cancer cell lines, the compound demonstrated significant cytotoxic effects, leading to apoptosis in treated cells. The mechanism was linked to the disruption of bromodomain-mediated transcriptional activation.
- Animal Models : In vivo studies using xenograft models showed that administration of this compound resulted in reduced tumor growth compared to control groups. This suggests potential for therapeutic applications in oncology.
- Comparative Studies : When compared to other known bromodomain inhibitors, this compound exhibited superior potency and selectivity, indicating its potential as a lead compound for drug development.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Benzotriazole derivatives, including (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid, have demonstrated significant antimicrobial properties. Studies have shown that modifications of the benzotriazole core can enhance antibacterial and antifungal activities. For instance, derivatives have been tested against various bacterial strains, revealing potent activity against both Gram-positive and Gram-negative bacteria .
Case Study: Antibacterial Screening
A series of benzotriazole derivatives were synthesized and screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds with bulky hydrophobic groups exhibited enhanced antimicrobial efficacy. Specifically, the compound (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid was found to be effective against drug-resistant strains .
| Compound | Activity against S. aureus | Activity against E. coli |
|---|---|---|
| Compound A | MIC = 12.5 μg/mL | MIC = 25 μg/mL |
| (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid | MIC = 10 μg/mL | MIC = 20 μg/mL |
2. Fluorescence Sensors
(1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid has been investigated as a potential fluorescence sensor for boronic acids. The compound can selectively bind to boron-containing agents, making it useful in medical diagnostics and environmental monitoring .
Case Study: Fluorescence Analysis
A study highlighted the development of a fluorescence sensor based on a derivative of (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid for detecting boron neutron capture therapy agents. The sensor exhibited high sensitivity and selectivity for boron compounds in biological samples .
Materials Science Applications
3. Polymer Chemistry
The compound is also being explored for its potential use in polymer chemistry as a building block for synthesizing new materials with specific properties. Its ability to form complexes with metals can lead to the development of advanced materials with enhanced mechanical or thermal stability.
Environmental Science Applications
4. Environmental Monitoring
Due to its reactivity with various organic compounds, (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid can be utilized in environmental monitoring to detect pollutants or hazardous substances in water and soil samples.
Summary of Findings
The applications of (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid span multiple fields including medicinal chemistry for its antimicrobial properties and as a fluorescence sensor; materials science for polymer synthesis; and environmental science for monitoring pollutants. The versatility of this compound makes it a valuable subject for further research.
Comparison with Similar Compounds
Target Compound
Comparable Compounds
Triazole Derivatives (e.g., compounds from –4):
- Core : 1,2,4-Triazole (5-membered, 3N atoms).
- Substituents :
- Sulfonyl-linked biphenyl groups.
- 2,4-Difluorophenyl and α-halogenated ketone side chains.
Thiadiazole Derivatives (e.g., ):
- Core : 1,3,4-Thiadiazole (5-membered, S/N heteroatoms).
- Substituents :
- Alkyl/aryl groups and hydrazide-linked hydroxyphenyl.
Thiazole Derivatives (e.g., ):
- Core : Thiazole (5-membered, S/N heteroatoms).
- Substituents :
- Fluorophenyl-triazole-pyrazole hybrids. Structural note: Exhibits isostructural crystallinity with triclinic symmetry, contrasting the thiazepane’s conformational flexibility .
Target Compound
- Limited synthetic details are available in the provided evidence, but analogous coupling reactions (e.g., nucleophilic substitution or ketone alkylation) are plausible, given the methanone linkage .
Comparable Compounds
- Synthesized via S-alkylation of 1,2,4-triazole-3-thiones with α-halogenated ketones under basic conditions.
- Confirmed by IR (νC=S at 1247–1255 cm⁻¹) and NMR .
- Prepared via cyclocondensation of thiosemicarbazides with chloroacetic acid, followed by functionalization with arylaldehydes .
Thiazolidinones (): Synthesized by refluxing thiosemicarbazides with chloroacetic acid and oxo-compounds in DMF/acetic acid .
Key Contrast : The target compound’s 1,4-thiazepane core may require ring-expansion strategies (e.g., thiol-amine cyclization) absent in smaller heterocycles like triazoles or thiadiazoles.
Target Compound
- Isoxazole: Common pharmacophore in kinase inhibitors .
Comparable Compounds
- Demonstrated antimicrobial and anti-inflammatory activity in prior studies.
- Sulfonyl groups improve solubility but may reduce blood-brain barrier penetration .
Thiazolidinones (): Known for antiviral and antidiabetic properties, modulated by substituent electronics .
Notable Trends:
- Smaller heterocycles (triazoles, thiadiazoles) often exhibit faster metabolic clearance than seven-membered rings like thiazepanes.
- Fluorine substitution (common in all compared compounds) improves binding affinity to hydrophobic enzyme pockets.
Data Tables
Table 1. Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (3,5-Dimethylisoxazol-4-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves multi-step routes, including cyclization of thiazepane and isoxazole precursors. For example, refluxing in ethanol with glacial acetic acid as a catalyst (4–6 hours) is effective for coupling reactions . Optimize yield by adjusting solvent polarity (e.g., DMF for intermediates) and using sodium acetate as a base to stabilize reactive intermediates . Purification via recrystallization (ethanol or DMF-acetic acid mixtures) improves purity (>95%) .
Q. Which spectroscopic and analytical methods are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to verify substitution patterns on the thiazepane and isoxazole rings. Mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ peak). X-ray crystallography resolves stereochemistry of the thiazepane ring . Monitor chemical stability via HPLC under varying pH (3–9) and temperature (25–60°C) to assess degradation pathways .
Q. What purification techniques are recommended post-synthesis to achieve >95% purity?
- Methodological Answer : Recrystallization from ethanol or DMF-acetic acid mixtures is preferred for polar intermediates . For non-polar impurities, use column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity via TLC (Rf comparison) and HPLC (retention time matching) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl position, isoxazole substituents) influence the compound’s biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 2,5-difluorophenyl vs. 2-fluorophenyl substitution ). Test in vitro activity (e.g., enzyme inhibition assays) and correlate with electronic effects (fluorine’s electronegativity) and steric hindrance. Methyl groups on isoxazole enhance metabolic stability by reducing cytochrome P450 interactions .
Q. How can contradictory biological assay results (e.g., varying IC₅₀ values) for this compound be resolved?
- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, incubation time). Validate purity via HPLC-MS to rule out impurities . Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based viability assays) to confirm mechanisms . Replicate experiments with independent synthetic batches to assess batch-to-batch variability .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to model binding poses in target active sites. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns. Use QSAR models to prioritize substituents (e.g., fluorine vs. methyl) based on predicted logP and polar surface area .
Q. How does solvent choice impact the reaction pathway during synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in cyclization steps, while ethanol promotes Schiff base formation in coupling reactions . Solvent polarity index (e.g., Snyder’s) correlates with reaction rate—optimize using a DoE (Design of Experiments) approach to balance yield and side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
